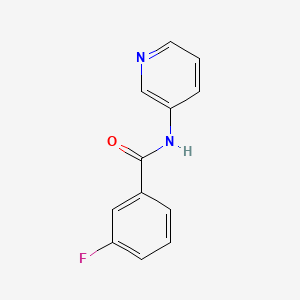
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMTU, is a thiourea derivative that has been widely used in scientific research. This compound is a potent antioxidant and has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea involves its ability to scavenge ROS and prevent oxidative damage to biomolecules, such as lipids, proteins, and DNA. N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea can also activate various antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, which further enhance its antioxidant activity. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea can inhibit the activation of various signaling pathways that are involved in oxidative stress-induced cell death, such as the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects, such as reducing inflammation, improving mitochondrial function, and enhancing cell survival. N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea can also modulate the expression of various genes that are involved in oxidative stress, inflammation, and cell death. Furthermore, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have anti-angiogenic and anti-tumor effects, which make it a potential candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments include its high potency as an antioxidant, its ability to penetrate cell membranes, and its low toxicity. However, some limitations of using N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea include its instability in aqueous solutions, its potential to interfere with other cellular processes, and its limited solubility in some organic solvents.
未来方向
There are many future directions for the scientific research of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea. One direction is to investigate the potential of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea as a therapeutic agent for various diseases, such as neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to explore the use of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea as a probe to study the redox status of cells and tissues in vivo. Additionally, further studies are needed to optimize the synthesis method of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea and to develop more stable and water-soluble derivatives of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea for better bioavailability and efficacy.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea is a potent antioxidant that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has the potential to be a promising therapeutic agent for various diseases and a useful probe for studying the redox status of cells and tissues in vivo.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 2,4-dimethoxyaniline and 4-methoxybenzyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has been extensively used in scientific research as an antioxidant and a scavenger of reactive oxygen species (ROS). It has been shown to protect cells and tissues from oxidative stress-induced damage in various disease models, such as ischemia-reperfusion injury, neurodegenerative diseases, and cancer. N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has also been used as a probe to study the redox status of cells and tissues, as well as the role of ROS in various biological processes.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-12(5-7-13)11-18-17(23)19-15-9-8-14(21-2)10-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMPDIUDLADPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)
![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)

![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)


![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)
![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)


![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)